

The Peptide YHIEPV (rALP-2) as a Novel Leptin Sensitizer: A Technical Overview

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Compound of Interest

Compound Name: YHIEPV

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Abstract

Leptin resistance is a primary obstacle in the therapeutic management of obesity. The peptide **YHIEPV**, also known as Rubisco anxiolytic-like peptide 2 (rALP-2), has been identified as a promising agent for increasing leptin sensitivity.^{[1][2]} Derived from the enzymatic digestion of the abundant plant protein Rubisco, **YHIEPV** has demonstrated the ability to enhance leptin-mediated signaling pathways and produce significant anti-obesity effects in preclinical models.^{[1][3]} This technical guide provides an in-depth analysis of the core mechanisms by which **YHIEPV** enhances leptin sensitivity, supported by detailed experimental protocols and representative data for researchers, scientists, and drug development professionals. The primary mechanism involves the potentiation of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade, a critical pathway for leptin's metabolic effects.

Introduction: The Challenge of Leptin Resistance

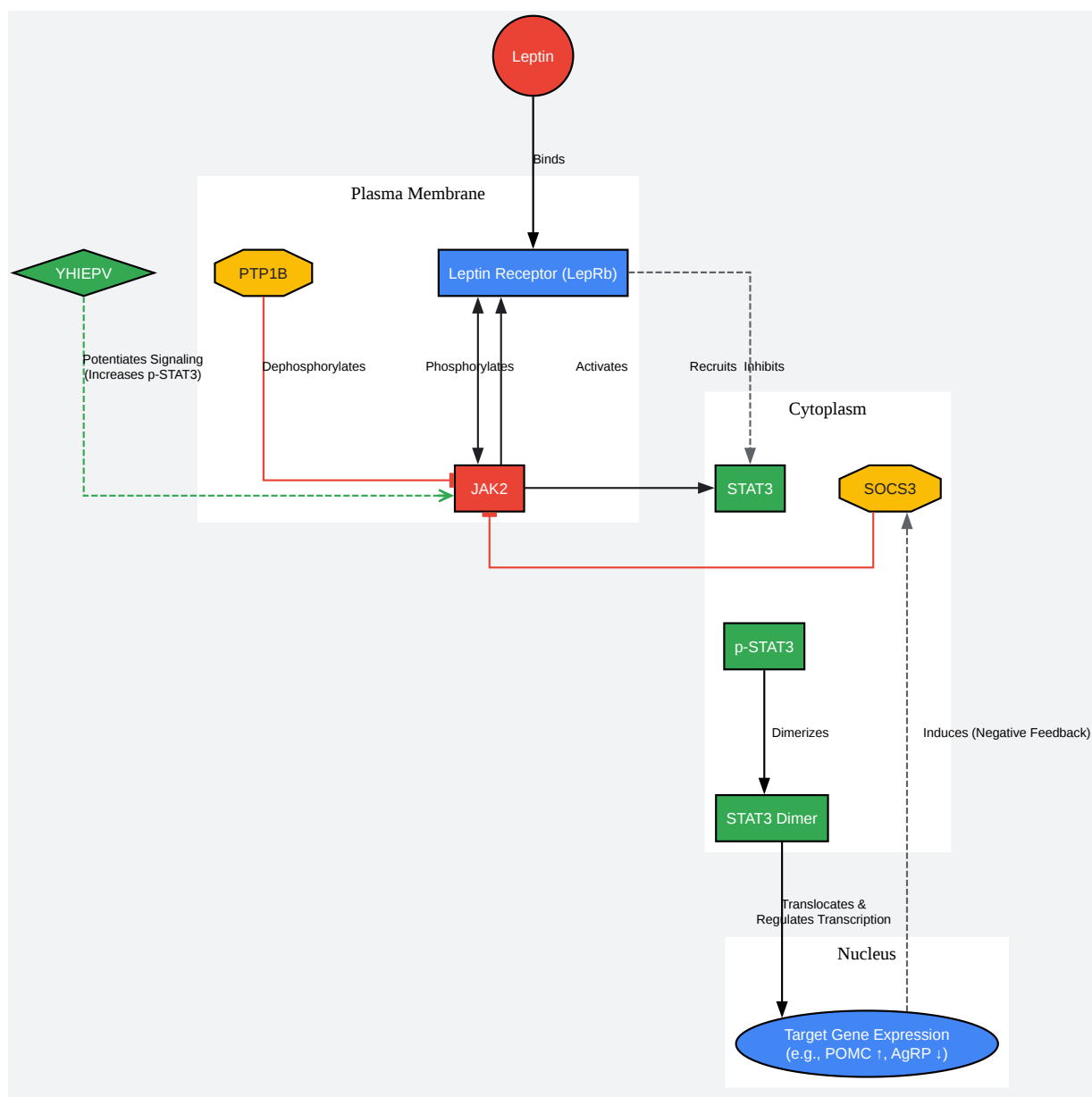
Leptin, a 16 kDa adipokine, is a master regulator of energy homeostasis. It functions by binding to the long-form leptin receptor (LepRb) in the hypothalamus, activating intracellular signaling cascades that suppress appetite and increase energy expenditure. In many obese individuals, circulating leptin levels are elevated, yet the anorexigenic response is blunted—a state known as leptin resistance. Key mechanisms contributing to leptin resistance include the upregulation of negative regulators such as Protein Tyrosine Phosphatase 1B (PTP1B) and Suppressor of Cytokine Signaling 3 (SOCS3), which dampen LepRb signaling.^[3] Strategies to overcome leptin resistance are of paramount interest for developing effective anti-obesity therapeutics.

The peptide **YHIEPV** (H-Tyr-His-Ile-Glu-Pro-Val-OH) has emerged from the screening of food-derived bioactive peptides as a potent leptin sensitizer.[1] Initial studies indicate that **YHIEPV** enhances the downstream effects of leptin, notably the phosphorylation of STAT3, and reverses induced leptin resistance in vitro.[1][2][3] Furthermore, in vivo studies in diet-induced obese mice have shown that oral administration of **YHIEPV** promotes leptin-induced reductions in body weight and food intake.[1][3]

Core Mechanism of Action: Potentiation of the JAK2-STAT3 Pathway

The canonical leptin signaling pathway is initiated by the binding of leptin to LepRb, which induces receptor dimerization and the autophosphorylation of the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates key tyrosine residues on the intracellular domain of LepRb, creating docking sites for downstream signaling molecules, most critically STAT3. Once recruited, STAT3 is phosphorylated by JAK2, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression, including Pro-opiomelanocortin (POMC) and Agouti-related peptide (AgRP), to modulate energy balance.

YHIEPV is understood to enhance leptin sensitivity primarily by amplifying the signal transduction through this JAK-STAT pathway. Evidence suggests **YHIEPV** increases the leptin-induced phosphorylation of STAT3 at the Tyr705 residue, indicating a potentiation of the signal downstream of receptor binding.[1][3]



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Figure 1: YHIEPV Potentiation of the Leptin-JAK2-STAT3 Signaling Pathway.

Quantitative Data Summary

While the full dataset from the foundational study by Kimura et al. (2018) is not publicly available, this section presents representative data tables that illustrate the expected outcomes from in vitro and in vivo experiments assessing the efficacy of **YHIEPV** as a leptin sensitizer.

Table 1: In Vitro Effect of YHIEPV on Leptin-Induced STAT3 Phosphorylation

Cell Line: SH-SY5Y Human Neuroblastoma Treatment: 10 nM Leptin for 30 minutes

Treatment Group	YHIEPV Conc.	p-STAT3 / Total STAT3 Ratio (Normalized to Leptin Only)	Fold Change (vs. Leptin Only)
Vehicle Control	-	0.15 ± 0.04	-
Leptin Only	-	1.00 ± 0.12	1.0
Leptin + YHIEPV	10 µM	1.85 ± 0.21	1.85
Leptin + YHIEPV	50 µM	2.98 ± 0.35	2.98
Leptin + YHIEPV	100 µM	4.12 ± 0.41	4.12

p < 0.05, **p < 0.01
vs. Leptin Only. Data
are representative
mean ± SEM.

Table 2: YHIEPV Reversal of Palmitic Acid-Induced Leptin Resistance In Vitro

Cell Line: SH-SY5Y Human Neuroblastoma Pre-treatment: 300 µM Palmitic Acid (PA) for 16 hours

Treatment Group	p-STAT3 / Total STAT3 Ratio (Normalized to Leptin Only)	% of Leptin Response
Leptin Only	1.00 ± 0.09	100%
PA + Leptin	0.42 ± 0.06**	42%
PA + YHIEPV (50 µM) + Leptin	0.89 ± 0.11	89%
p < 0.05 vs. PA + Leptin, **p < 0.01 vs. Leptin Only. Data are representative mean ± SEM.		

Table 3: In Vivo Effect of YHIEPV on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice

Model: C57BL/6J mice on 60% high-fat diet for 12 weeks Treatment Duration: 28 days

Treatment Group	Daily Dose (p.o.)	Change in Body Weight (g)	Average Daily Food Intake (g)
Vehicle Control	-	+3.5 ± 0.8	3.1 ± 0.3
Leptin (5 mg/kg, i.p.)	-	+1.2 ± 0.6	2.8 ± 0.2
YHIEPV + Leptin	50 mg/kg	-4.8 ± 1.1	2.1 ± 0.2
*p < 0.05 vs. Leptin only. Data are representative mean ± SEM.			

Detailed Experimental Protocols

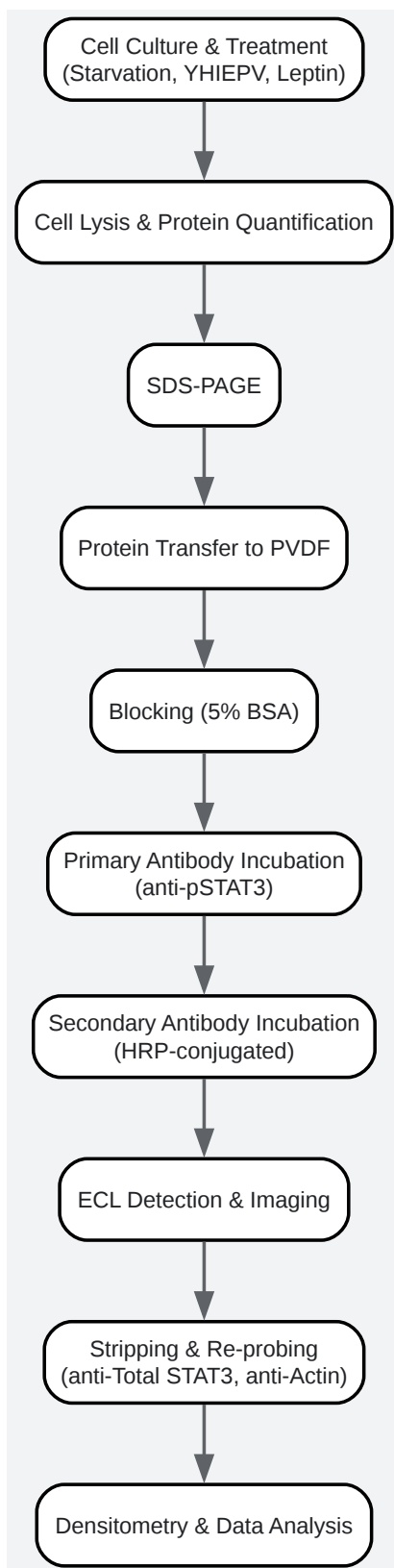
The following protocols are standardized methodologies for assessing the leptin-sensitizing effects of a compound like **YHIEPV**.

Protocol: In Vitro STAT3 Phosphorylation by Western Blot

This protocol details the measurement of phosphorylated STAT3 (p-STAT3) relative to total STAT3 in a neuronal cell line.

- **Cell Culture and Plating:** Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Plate cells in 6-well plates to achieve 80-90% confluency on the day of the experiment.
- **Serum Starvation:** Prior to treatment, serum-starve the cells for 4-6 hours in serum-free medium to reduce basal signaling activity.
- **Treatment:**
 - Pre-incubate cells with desired concentrations of **YHIEPV** (e.g., 10, 50, 100 μ M) or vehicle for 1 hour.
 - Stimulate cells with recombinant mouse leptin (e.g., 10 nM) for 30 minutes at 37°C.
- **Cell Lysis:**
 - Aspirate medium and wash cells once with ice-cold PBS.
 - Lyse cells directly in the well with 100 μ L of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Scrape cells and transfer lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with vortexing every 10 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- **Protein Quantification:** Determine protein concentration of each lysate using a BCA protein assay kit.
- **SDS-PAGE and Western Blot:**
 - Normalize protein amounts (20-30 μ g per lane) and prepare samples with Laemmli buffer.

- Separate proteins on a 10% SDS-polyacrylamide gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate with primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
- Wash membrane 3x with TBST.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash 3x with TBST.
- Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
- Stripping and Re-probing:
 - Strip the membrane using a mild stripping buffer.
 - Re-probe with a primary antibody for total STAT3, followed by secondary antibody and detection as above. A loading control (e.g., β -actin) should also be probed.
- Densitometry Analysis: Quantify band intensities using software such as ImageJ. Normalize the p-STAT3 signal to the total STAT3 signal for each sample.



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Figure 2: Experimental Workflow for Western Blot Analysis of STAT3 Phosphorylation.

Protocol: In Vivo Leptin Sensitivity in Diet-Induced Obese (DIO) Mice

This protocol describes the induction of obesity in mice and the subsequent assessment of **YHIEPV**'s ability to enhance leptin-mediated effects on food intake and body weight.

- Animal Model:
 - Use male C57BL/6J mice, 6 weeks of age.
 - House mice in a temperature-controlled facility with a 12-hour light/dark cycle.
 - Induce obesity by feeding a high-fat diet (HFD; 60% kcal from fat) for 12-16 weeks.^{[4][5][6]} A control group should be maintained on a standard chow diet (10% kcal from fat).
 - Monitor body weight weekly. Mice on HFD are considered obese when their body weight is 20-30% higher than the control group.^[4]
- Experimental Groups (n=8-10 mice per group):
 - Group 1: DIO mice + Vehicle (Saline, oral gavage) + Saline (i.p.)
 - Group 2: DIO mice + Vehicle (oral gavage) + Leptin (5 mg/kg, i.p.)
 - Group 3: DIO mice + **YHIEPV** (e.g., 50 mg/kg, oral gavage) + Leptin (5 mg/kg, i.p.)
- Dosing and Monitoring:
 - Acclimatize mice to handling and oral gavage for one week prior to the study.
 - Administer **YHIEPV** or vehicle by oral gavage once daily for the duration of the study (e.g., 28 days).
 - On specified days (e.g., Day 25-27), administer leptin or saline via intraperitoneal (i.p.) injection at the onset of the dark cycle.
 - Measure body weight daily at the same time.

- Measure food intake by weighing the provided food daily. Spillage should be accounted for.
- Data Analysis:
 - Calculate the change in body weight from baseline for each animal.
 - Calculate the average daily food intake.
 - Compare the effects of leptin in the presence and absence of **YHIEPV**.
 - Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to determine significance.

Conclusion

The peptide **YHIEPV** represents a novel, food-derived therapeutic candidate for the treatment of obesity through the mechanism of leptin sensitization. Its ability to potentiate the canonical leptin-JAK2-STAT3 signaling pathway provides a direct molecular basis for its observed effects on reversing cellular leptin resistance and promoting weight loss in preclinical models. The detailed protocols and representative data provided in this guide offer a framework for the further investigation and development of **YHIEPV** and other similar peptide-based leptin sensitizers. Future research should focus on obtaining the complete pharmacokinetic and pharmacodynamic profiles of **YHIEPV**, elucidating its potential interactions with other signaling pathways (e.g., PI3K/Akt), and establishing its long-term efficacy and safety in more complex animal models.

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